7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(1,3-benzodioxol-5-yl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolothiadiazine family, known for its diverse pharmacological activities, including antimicrobial, antiparasitic, and antiproliferative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(1,3-benzodioxol-5-yl)- typically involves a condensation reaction between aryl (hetaryl) α-bromo ketones and thiocarbohydrazide. This is followed by the treatment of the obtained 2-hydrazinyl-6H-1,3,4-thiadiazine hydrobromides with ortho esters in the presence of trifluoroacetic acid under mild conditions . This method is highly effective and proceeds under mild conditions, yielding the final product in high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of commercially available starting materials like thiocarbohydrazide and α-bromo ketones makes the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(1,3-benzodioxol-5-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(1,3-benzodioxol-5-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Shows potential as an antiproliferative agent, which could be useful in cancer therapy.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as α-glucosidase, which is crucial in carbohydrate metabolism . This inhibition can lead to reduced glucose levels, making it a potential candidate for diabetes treatment. Additionally, its antiproliferative activity is linked to its ability to interfere with DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine: Shares a similar core structure but with different substituents.
1,2,4-Triazolo(5,1-b)(1,3,4)thiadiazine: Another isomer with distinct pharmacological properties.
Uniqueness
What sets 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(1,3-benzodioxol-5-yl)- apart is its unique combination of a triazole and thiadiazine ring fused with a benzodioxole moiety. This unique structure contributes to its diverse pharmacological activities and makes it a valuable compound for further research and development .
Properties
CAS No. |
126598-35-4 |
---|---|
Molecular Formula |
C12H8N4O4S |
Molecular Weight |
304.28 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6-carboxylic acid |
InChI |
InChI=1S/C12H8N4O4S/c17-11(18)7-4-21-12-14-13-10(16(12)15-7)6-1-2-8-9(3-6)20-5-19-8/h1-3H,4-5H2,(H,17,18) |
InChI Key |
HSGWEACLBOMRLA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC4=C(C=C3)OCO4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.